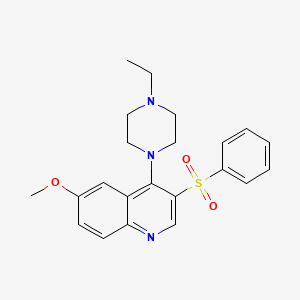
3-(Benzolsulfonyl)-4-(4-Ethylpiperazin-1-yl)-6-methoxychinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzolsulfonamid-Derivate wurden auf ihr Potenzial als Antitumormittel untersucht. Forscher haben ihre Auswirkungen auf Krebszelllinien, einschließlich Brust-, Lungen- und Darmkrebs, untersucht. Diese Verbindungen greifen häufig in die Zellproliferation ein, induzieren Apoptose (programmierter Zelltod) und hemmen das Tumorwachstum. Die Wirkmechanismen beinhalten die Störung des Zellzyklusfortschritts und die Interferenz mit Signalwegen .
Entzündungshemmende Eigenschaften
Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten, von Autoimmunerkrankungen bis hin zu neurodegenerativen Erkrankungen. Benzolsulfonamid-Derivate haben sich als vielversprechend für entzündungshemmende Mittel erwiesen. Sie modulieren entzündungsfördernde Mediatoren, wie Zytokine und Prostaglandine, und könnten bei der Behandlung chronisch-entzündlicher Erkrankungen nützlich sein .
Antibakterielle und antimykotische Wirkungen
Einige Studien haben die antibakterielle und antimykotische Aktivität von Benzolsulfonamid-Verbindungen untersucht. Diese Derivate zeigen eine hemmende Wirkung sowohl gegen grampositive als auch gegen gramnegative Bakterien. Ihr Wirkmechanismus beinhaltet die Störung bakterieller Zellmembranen oder die Interferenz mit essentiellen Stoffwechselwegen. Darüber hinaus können sie Pilzinfektionen bekämpfen, indem sie bestimmte Enzyme angreifen .
Hemmung der Carboanhydrase
Benzolsulfonamide sind bekannte Inhibitoren der Carboanhydrase. Carboanhydrasen spielen eine Rolle bei der Aufrechterhaltung des Säure-Basen-Gleichgewichts und sind an Prozessen wie dem Bicarbonattransport beteiligt. Die Hemmung dieser Enzyme kann therapeutische Auswirkungen haben, z. B. bei der Behandlung des Glaukoms oder als Diuretika .
Potenzial als fluoreszierende Sonden
Forscher haben die Verwendung von Benzolsulfonamid-Derivaten als fluoreszierende Sonden untersucht. Diese Verbindungen können selektiv an bestimmte Proteine oder zelluläre Strukturen binden und beim Binden Fluoreszenz emittieren. Solche Sonden sind wertvolle Werkzeuge zur Untersuchung zellulärer Prozesse, Proteinlokalisierung und Arzneimitteltransportsysteme .
Chelatisierung von Metallionen
Benzolsulfonamide können als Liganden für Metallionen wirken. Sie bilden stabile Komplexe mit Übergangsmetallen, Lanthaniden und anderen Metallionen. Diese Komplexe finden Anwendung in der Katalyse, Bildgebung und in metallbasierten Therapien. Sie können beispielsweise die Wirksamkeit metallbasierter Antitumormittel verbessern .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-24-11-13-25(14-12-24)22-19-15-17(28-2)9-10-20(19)23-16-21(22)29(26,27)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIFBKPSGDOCSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
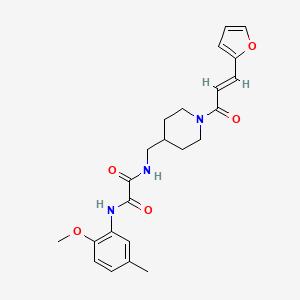
![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2358105.png)
![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)
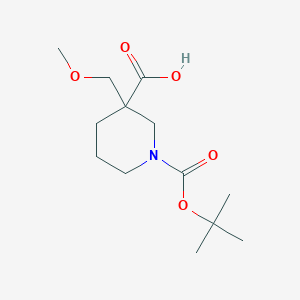
![7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2358113.png)

![2-(4-chlorophenoxy)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)
![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)
![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)
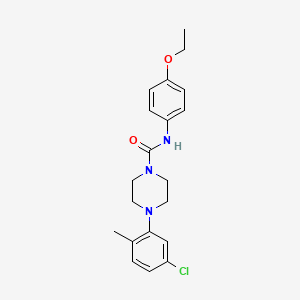
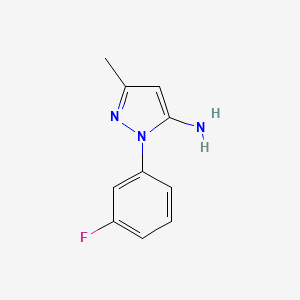
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)
